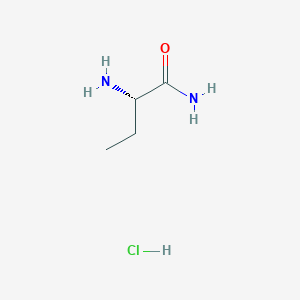

(S)-2-Aminobutyramide hydrochloride

Description

Contextualization within Chiral Compound Chemistry and Stereochemistry Research

The study of (2S)-2-aminobutanamide hydrochloride is deeply rooted in the principles of stereochemistry. The "(2S)" designation specifies the absolute configuration at the chiral center, the second carbon atom, which is bonded to an amino group, a carboxamide group, an ethyl group, and a hydrogen atom. nih.gov The specific spatial arrangement of these groups is crucial, as it is often the key to the biological activity of the larger molecules synthesized from it. amolf.nl

Research in this area often focuses on methods to produce this enantiomer in high purity, a process known as chiral resolution or asymmetric synthesis. Traditional methods involve the resolution of a racemic mixture (an equal mix of both enantiomers) using a chiral resolving agent, such as L-(+)-tartaric acid or D-(-)-mandelic acid, to form diastereomeric salts that can be separated. amolf.nlgoogle.com More advanced strategies, such as Viedma ripening, have been developed to convert the entire racemic mixture into the desired (S)-enantiomer, thus achieving a theoretical yield of nearly 100%. amolf.nl

Significance as a Chiral Intermediate and Building Block in Complex Molecule Synthesis

The primary significance of (2S)-2-aminobutanamide hydrochloride lies in its role as a chiral building block. amolf.nltcichemicals.com It provides a pre-defined stereocenter that can be incorporated into a larger molecular framework, saving synthetic steps and ensuring the stereochemical purity of the final product. This is particularly vital in pharmaceutical synthesis, where only one enantiomer of a drug may be active or where the other may have undesirable effects. niscpr.res.in

A prominent example of its application is in the synthesis of the anti-epileptic drugs Levetiracetam and Brivaracetam. amolf.nlpatsnap.comnewdrugapprovals.org In these syntheses, the (S)-configuration of the aminobutanamide moiety is essential for the drug's therapeutic effect. amolf.nlgoogle.com Various synthetic routes have been developed where (2S)-2-aminobutanamide hydrochloride is reacted with other precursors, such as 4-chlorobutyryl chloride for Levetiracetam, to construct the final pyrrolidinone structure. niscpr.res.innewdrugapprovals.org For Brivaracetam, it is a key starting material for creating the (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl]butanamide structure. nih.govgoogleapis.com

Table 2: Key Synthetic Applications Click on the headers to sort the table.

| Target Molecule | Role of (2S)-2-Aminobutanamide Hydrochloride | Key Reaction Type | Source |

| Levetiracetam | Key chiral intermediate providing the essential (S)-stereocenter. | N-alkylation with 4-chlorobutyryl chloride. | niscpr.res.inpatsnap.comnewdrugapprovals.org |

| Brivaracetam | Chiral building block for the butanamide portion of the molecule. | Reductive amination or other coupling reactions. | amolf.nlnih.govgoogleapis.com |

Overview of Academic Research Trajectories and Key Areas of Investigation

Academic and industrial research involving (2S)-2-aminobutanamide hydrochloride follows several key trajectories. A major focus is the development of more efficient and environmentally friendly synthesis methods for the compound itself. This includes optimizing classical resolution techniques and exploring novel enzymatic or catalytic asymmetric syntheses to avoid the 50% theoretical yield limit of traditional resolution. amolf.nlgoogle.com For instance, methods starting from L-threonine, a naturally occurring amino acid, leverage biotransformation to produce the desired chiral intermediate. google.com

Another significant area of investigation is its use in the synthesis of new pharmaceutical analogues and other complex molecules. nih.govacs.org Researchers modify the core structure of drugs like Levetiracetam by using derivatives of (2S)-2-aminobutanamide hydrochloride to explore structure-activity relationships and develop new therapeutic agents. chemicalbook.com The compound's reactivity is explored in various coupling reactions, including reductive aminations and ring-closing metathesis, to build diverse molecular architectures. nih.govacs.org These studies underscore the enduring importance of (2S)-2-aminobutanamide hydrochloride as a versatile chiral building block in modern organic chemistry. echemi.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-aminobutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBMIDJFXOYCGK-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474839 | |

| Record name | (2S)-2-Aminobutanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7682-20-4 | |

| Record name | (S)-2-Aminobutyramide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7682-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Aminobutanamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007682204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Aminobutanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Aminobutanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanamide, 2-amino-, hydrochloride (1:1), (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-AMINOBUTANAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C1V4527RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for 2s 2 Aminobutanamide Hydrochloride

Chemical Synthesis Approaches

Enantioselective Chemical Routes to the (2S)-Configuration

Enantioselective synthesis aims to directly produce the desired (S)-enantiomer, thereby avoiding the need for separating a racemic mixture and maximizing theoretical yield. One prominent strategy involves starting with a chiral precursor, such as (S)-2-aminobutyric acid. google.comnih.gov This approach circumvents the resolution step, leading to a potentially more efficient process, although the cost of the chiral starting material can be a factor. google.com The synthesis from (S)-2-aminobutyric acid typically involves esterification followed by amidation to yield (S)-2-aminobutanamide, which is then converted to its hydrochloride salt. google.comrsc.org

Biocatalytic methods also present a powerful enantioselective strategy. The use of enzymes, such as D-aminopeptidases, can achieve kinetic resolution of racemic 2-aminobutanamide (B112745). researchgate.netnih.gov In this process, the enzyme selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-2-aminobutanamide untouched and in high enantiomeric purity. researchgate.netnih.gov For instance, a novel D-aminopeptidase from Brucella sp. has demonstrated high activity and enantioselectivity, achieving over 99% enantiomeric excess (e.e.) for (S)-2-aminobutanamide within 80 minutes. researchgate.netnih.gov

Racemic Synthesis with Subsequent Chiral Resolution Strategies

A common and widely practiced industrial approach involves the initial synthesis of a racemic mixture of 2-aminobutanamide, followed by the separation of the (S) and (R) enantiomers. This separation is known as chiral or optical resolution. wikipedia.org

The most prevalent method for chiral resolution on a large scale is the formation of diastereomeric salts. wikipedia.org This technique leverages the principle that enantiomers react with a single enantiomer of another chiral compound (a resolving agent) to form diastereomers. These diastereomers possess different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization. wikipedia.orgniscpr.res.in

For the resolution of racemic 2-aminobutanamide, L-(+)-tartaric acid is a commonly used and effective resolving agent. google.compatsnap.comgoogle.com The process involves reacting DL-2-aminobutanamide with L-tartaric acid in a suitable solvent, such as methanol (B129727). google.com The resulting diastereomeric salts, (S)-2-aminobutanamide-L-tartrate and (R)-2-aminobutanamide-L-tartrate, exhibit different solubilities, causing the less soluble salt to preferentially crystallize out of the solution. nih.govrsc.org After separation by filtration, the desired enantiomer is recovered from the diastereomeric salt. wikipedia.org The final step involves treating the purified (S)-2-aminobutanamide tartrate with hydrogen chloride, often in an isopropanol (B130326) solution, to release and salify the final product as (S)-2-aminobutanamide hydrochloride. google.comgoogle.com

| Step | Description | Key Reagents |

| 1. Racemate Preparation | Synthesis of DL-2-aminobutanamide, typically from methyl 2-bromobutyrate (B1202233). google.compatsnap.com | Methyl 2-bromobutyrate, Methanolic ammonia (B1221849) |

| 2. Diastereomeric Salt Formation | Reaction of the racemic amide with a chiral resolving agent to form diastereomeric salts. google.com | DL-2-aminobutanamide, L-tartaric acid, Methanol |

| 3. Fractional Crystallization | Separation of the diastereomeric salts based on their differential solubility. wikipedia.org | Cooling, Filtration |

| 4. Liberation and Salification | Release of the desired enantiomer from the salt and conversion to the hydrochloride form. google.comgoogle.com | (S)-2-aminobutanamide tartrate, Hydrogen chloride, Isopropanol |

Chromatographic techniques offer a powerful analytical and preparative method for separating enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is particularly effective for this purpose. researchgate.net The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Several types of CSPs have been successfully employed for the resolution of 2-aminobutanamide enantiomers. These include polysaccharide-based columns like Chiralpak IA and crown ether-based columns such as CROWNPAK CR (+). researchgate.net For example, a reverse-phase chiral HPLC method using a CROWNPAK CR (+) column with a mobile phase of 0.05% perchloric acid solution has been developed and validated for determining the enantiomeric purity of (S)-2-aminobutanamide. researchgate.net The selection of the mobile phase, flow rate, and column temperature are critical parameters that are optimized to achieve sufficient resolution between the enantiomeric peaks. researchgate.net

| Chiral Stationary Phase (CSP) | Mobile Phase Example | Detection |

| CROWNPAK CR (+) | 0.05% Perchloric acid solution researchgate.net | UV at 200 nm researchgate.net |

| Chiralpak IA | n-hexane and isopropanol (90:10 v/v) | UV at 254 nm |

| (R, R) Whelk-01 | Mobile phase containing 2-propanol and TFA | Not Specified |

Multistep Synthesis Pathways and Their Refinements

A frequently cited synthetic route begins with a derivative of 2-aminobutyric acid, such as methyl 2-bromobutyrate. google.compatsnap.com This pathway involves the synthesis of the racemic intermediate, DL-2-aminobutanamide, which is then resolved.

The key steps in this process are:

Ammoniation: Methyl 2-bromobutyrate is reacted with an ammonia solution, often in methanol, to produce DL-2-aminobutanamide. google.compatsnap.com This reaction involves the nucleophilic substitution of the bromide by ammonia. The conditions, such as temperature and reaction time, are optimized to maximize the conversion while minimizing side products. patsnap.com

Resolution: The resulting racemic DL-2-aminobutanamide is then subjected to chiral resolution, most commonly via diastereomeric salt formation with L-tartaric acid as described previously. google.compatsnap.com

Salification: The resolved (S)-2-aminobutanamide is then treated with hydrogen chloride in a suitable solvent like isopropanol to yield the final product, (2S)-2-aminobutanamide hydrochloride. google.com

Strecker Synthesis Approaches and Modifications

The Strecker synthesis, first reported in 1850, represents a fundamental method for producing α-amino acids and their derivatives from aldehydes or ketones. masterorganicchemistry.comnih.gov The core of the process involves a three-component reaction between an aldehyde, ammonia, and cyanide, which forms an α-aminonitrile intermediate. masterorganicchemistry.com This intermediate is subsequently hydrolyzed to yield the desired amino acid.

In the context of producing 2-aminobutanamide, a modified Strecker approach can be employed. One synthetic route involves the reaction of propionaldehyde (B47417) with prussic acid (hydrogen cyanide) and ammoniacal liquor. google.com This reaction generates 2-aminobutyronitrile, the key intermediate. Subsequent hydrolysis of the nitrile group leads to the formation of 2-aminobutanamide. google.com However, this traditional approach is fraught with significant safety and environmental concerns due to the use of highly toxic hydrogen cyanide, which poses substantial risks in production operations and contributes to serious atmospheric pollution. google.com

The classical mechanism of the Strecker synthesis can be broken down into two main parts:

Formation of the α-aminonitrile : An aldehyde reacts with ammonia to form an imine. The cyanide ion then attacks the imine carbon to form the α-aminonitrile. masterorganicchemistry.com Safer, more manageable reagents like ammonium (B1175870) chloride (NH₄Cl) and potassium cyanide (KCN) are often used in modern applications instead of ammonia and hydrogen cyanide gas. masterorganicchemistry.com

Hydrolysis of the nitrile : The α-aminonitrile is then subjected to hydrolysis, typically under acidic conditions (e.g., using H₃O⁺), to convert the nitrile group into a carboxylic acid or, in this case, an amide. masterorganicchemistry.com

The key intermediate in the Strecker synthesis leading to the simplest amino acid, glycine, is aminomethanol (B12090428) (NH₂CH₂OH), which has been successfully identified under specific experimental conditions. nih.gov This highlights the transient nature of intermediates in this pathway. nih.gov For the synthesis of (2S)-2-aminobutanamide hydrochloride, the initial product is a racemic mixture of (R)- and (S)-enantiomers. A subsequent resolution step, such as chiral chromatography or diastereomeric salt formation, would be necessary to isolate the desired (S)-enantiomer.

Routes Involving Butyric Acid as a Starting Material

A prevalent chemical synthesis strategy for (2S)-2-aminobutanamide hydrochloride utilizes butyric acid or its derivatives as the starting material. google.compatsnap.compatsnap.com This multi-step approach is a common pathway described in patent literature for producing this key pharmaceutical intermediate. google.compatsnap.com The general sequence involves bromination, esterification, ammonification, and finally, resolution and salification to obtain the target chiral compound. google.com

A typical process begins with the α-bromination of a butyric acid derivative. For instance, methyl 2-bromobutyrate is a frequently used starting material. google.compatsnap.com This halogenated ester then undergoes ammonification (also referred to as ammonolysis) to replace the bromine atom with an amino group, yielding DL-2-aminobutanamide. google.com This step is often carried out in a solution of ammonia in methanol. google.compatsnap.com The reaction conditions for ammonification can be optimized; for example, using a 25% methanol-ammonia solution and controlling the temperature initially below 10°C before allowing it to rise to 20°C for an extended reaction time of 38-42 hours. google.com

The resulting product is a racemic mixture (DL-2-aminobutanamide), which must be resolved to isolate the desired (S)-enantiomer. google.com This resolution is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid. google.com The DL-2-aminobutanamide is dissolved in a solvent like methanol, and L-tartaric acid is added, causing the (S)-2-aminobutanamide L-tartrate salt to selectively precipitate. google.com

The final step involves liberating the free (S)-2-aminobutanamide from the tartrate salt and converting it into its hydrochloride form. This is accomplished by treating the purified tartrate salt with hydrogen chloride, often introduced as a gas or in an isopropanol solution, to precipitate the final product, (2S)-2-aminobutanamide hydrochloride. google.comgoogle.com

| Step | Description | Reagents | Ref. |

| 1. Ammonification | Conversion of methyl 2-bromobutyrate to DL-2-aminobutanamide. | Methyl 2-bromobutyrate, Methanol-ammonia solution | google.com |

| 2. Resolution | Separation of the (S)-enantiomer from the racemic mixture. | DL-2-aminobutanamide, L-Tartaric acid, Methanol | google.com |

| 3. Salification | Formation of the final hydrochloride salt. | (S)-2-aminobutanamide tartrate, Hydrogen chloride, Isopropanol/Methanol | google.comgoogle.com |

Biocatalytic and Chemoenzymatic Synthesis Methods

Enzymatic Conversion Strategies (e.g., using D-aminopeptidase, recombinant amidase)

Biocatalytic methods offer a highly selective and efficient alternative to classical chemical synthesis for producing enantiomerically pure compounds like (2S)-2-aminobutanamide. A key strategy is the kinetic resolution of racemic 2-aminobutanamide using stereoselective enzymes. nih.govresearchgate.net

One of the most effective enzymes for this purpose is D-aminopeptidase (D-ap). This enzyme specifically catalyzes the hydrolysis of the D-enantiomer (in this case, (R)-2-aminobutanamide) into the corresponding amino acid (D-2-aminobutyric acid) and ammonia, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity. nih.govresearchgate.net

A novel D-aminopeptidase isolated from Brucella sp. (Bs-Dap) has shown exceptional properties for this transformation. nih.govresearchgate.net This enzyme demonstrates high activity and enantioselectivity towards 2-aminobutanamide. nih.gov Research has shown that Bs-Dap has a high affinity for the substrate, indicated by a relatively low Michaelis-Menten constant (Km) value. nih.govresearchgate.net The high efficiency of this enzymatic resolution makes it a promising method for industrial applications. nih.gov

Whole-Cell Biotransformation Approaches (e.g., from L-threonine, intestinal bacteria)

Whole-cell biotransformation is an advantageous approach that utilizes intact microbial cells containing the necessary enzymes, which can simplify the production process by eliminating the need for costly enzyme purification. nih.govnih.gov

This strategy has been successfully applied for the production of (S)-2-aminobutanamide. Recombinant Escherichia coli cells have been engineered to overexpress the D-aminopeptidase from Brucella sp. (Bs-Dap). nih.govresearchgate.net These whole-cell biocatalysts were used directly in the kinetic resolution of racemic 2-aminobutanamide. In a notable demonstration, using a low concentration of wet cells (4 g/L), a high substrate concentration of 300 g/L of 2-aminobutanamide was resolved to 50% conversion in just 80 minutes. The resulting (S)-2-aminobutanamide had an enantiomeric excess (e.e.) of over 99%. nih.govresearchgate.net

Another innovative whole-cell approach involves the synthesis of the precursor L-2-aminobutyric acid (L-ABA) from L-threonine. nih.gov A trienzyme cascade system was developed in E. coli involving threonine deaminase (TD), leucine (B10760876) dehydrogenase (LDH), and formate (B1220265) dehydrogenase (FDH). nih.gov This system efficiently converts L-threonine into L-ABA. While this process yields the amino acid, it represents a significant green pathway to a key precursor, which can then be chemically or enzymatically converted to (S)-2-aminobutanamide. This whole-cell catalyst achieved a production of 68.5 g/L of L-ABA with a 99.0% conversion rate in a 30-L bioreactor, demonstrating its potential for large-scale application. nih.gov

Optimization of Biocatalytic Reaction Conditions (e.g., pH, temperature, substrate concentration, enzyme kinetics)

Optimizing reaction conditions is critical for maximizing the efficiency, yield, and cost-effectiveness of any biocatalytic process. researchgate.net Key factors that influence enzyme activity and stability include pH, temperature, substrate concentration, and biocatalyst loading. researchgate.netresearchgate.net

For the kinetic resolution of 2-aminobutanamide using the D-aminopeptidase from Brucella sp. (Bs-Dap), systematic optimization has been performed. nih.govresearchgate.net The research identified the optimal conditions for the enzyme's maximum activity.

| Parameter | Optimal Value | Outcome | Ref. |

| pH | 8.0 | Maximum enzyme activity | nih.gov, researchgate.net |

| Temperature | 45°C | Maximum enzyme activity | nih.gov, researchgate.net |

| Substrate Concentration | 300 g/L | Achieved 50% conversion and >99% e.e. | nih.gov, researchgate.net |

| Biocatalyst Loading | 4 g/L (wet cell weight) | Reaction completed within 80 minutes | nih.gov, researchgate.net |

Process Scale-Up and Industrial Production Research

The transition from laboratory-scale synthesis to large-scale industrial production is a critical focus of research for (2S)-2-aminobutanamide hydrochloride, driven by its importance as a pharmaceutical intermediate. google.compatsnap.com Several of the synthetic routes developed have been designed with industrial applicability in mind, emphasizing criteria such as raw material cost, operational simplicity, safety, and scalability. google.compatsnap.com

Chemical synthesis methods, particularly those starting from butyric acid derivatives, are described as being easy to implement for industrialized large-scale production due to the use of readily available and inexpensive raw materials and relatively simple operations. google.com Patents often detail procedures at a significant scale, for example, using kilograms of starting materials, indicating that the process has been contemplated for industrial output. google.com

In the realm of biocatalysis, the potential for industrial production is a major driver of enzyme discovery and process development. nih.govresearchgate.net The D-aminopeptidase (Bs-Dap) catalyzed resolution is highlighted for its great potential for industrial production of (S)-2-aminobutanamide, owing to its high efficiency and selectivity. nih.govresearchgate.net The ability to use high substrate concentrations (e.g., 300 g/L) is particularly advantageous for industrial scale-up, as it reduces reactor volume and downstream processing costs. nih.gov

Furthermore, whole-cell biotransformation processes are inherently well-suited for large-scale operations. The successful production of the precursor L-2-aminobutyric acid from L-threonine in a 30-L bioreactor, achieving high titers (68.5 g/L) and near-complete conversion (99.0%), serves as a strong proof-of-concept for the feasibility of scaling up this green and efficient pathway. nih.gov Such processes represent a promising strategy for the future large-scale, environmentally friendly production of this important chiral intermediate. nih.gov

Sustainable and Green Chemistry Aspects in Synthesis Development

The growing emphasis on environmental responsibility in the pharmaceutical industry has spurred the development of sustainable and green synthetic routes for key intermediates like (2S)-2-aminobutanamide hydrochloride. Green chemistry principles focus on minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. The application of these principles to the synthesis of (2S)-2-aminobutanamide hydrochloride aims to reduce the environmental footprint associated with its production.

Research into greener synthetic pathways has explored various strategies, including the use of enzymatic catalysis, selection of environmentally benign solvents, and optimization of reaction conditions to reduce waste and energy consumption. Traditional chemical synthesis methods often involve harsh reagents and generate significant waste streams, prompting a shift towards more sustainable alternatives. patsnap.compatsnap.com

One notable advancement is the integration of biocatalysis. For instance, a method combining biotransformation and chemical synthesis uses L-threonine as a starting material. google.com This approach leverages the high optical selectivity of biotransformation to produce L-2-aminobutyric acid, which is then converted to the target compound. google.com This process is highlighted for its mild reaction conditions, absence of organic solvents, and high purity of the resulting isomer, making it suitable for industrial-scale production. google.com Enzymatic methods, such as those employing lipases, are also being developed to synthesize (S)-2-aminobutanamide with high yields from precursors like (S)-2-aminobutyrate methyl ester. google.com

Another key aspect of green synthesis is the replacement of hazardous reagents. Some traditional routes use environmentally unfriendly materials like bromine or thionyl chloride, which can lead to the formation of polluting by-products such as sulfur-containing wastewater. patsnap.compatsnap.com Alternative methods have been developed that utilize safer chlorinating agents like bis(trichloromethyl) carbonate, which offers advantages such as low production cost, high yield, and fewer waste products. patsnap.com Furthermore, processes have been designed to avoid highly toxic substances like hydrocyanic acid, thereby reducing operational risks and preventing air pollution. google.com

The following table summarizes and compares different synthetic approaches based on green chemistry principles.

Table 1: Comparison of Synthetic Methodologies for (2S)-2-Aminobutanamide Hydrochloride based on Green Chemistry Principles

| Feature | Traditional Method (e.g., from Butyric Acid) | Greener Chemical Synthesis | Biocatalytic/Enzymatic Method |

| Starting Material | Butyric acid patsnap.compatsnap.com | 2-Aminobutyric acid, 2-bromobutyric acid methyl ester patsnap.comgoogle.com | L-threonine, (S)-2-aminobutyrate methyl ester google.comgoogle.com |

| Key Reagents | Bromine, Thionyl chloride patsnap.compatsnap.com | Bis(trichloromethyl) carbonate, Hydrogen chloride patsnap.comgoogle.com | Enzymes (e.g., whole-cell biocatalysts, lipase) google.comgoogle.com |

| Solvents | Often requires organic solvents | Methanol, Isopropanol (recyclable) google.com | Can be performed in aqueous media or with green solvents google.commdpi.com |

| Reaction Conditions | Can require high pressure and harsh conditions patsnap.com | Milder reaction conditions patsnap.com | Mild temperature and pressure google.com |

| Waste Products | Sulfur-containing wastewater, potential for toxic by-products patsnap.compatsnap.com | Ammonium bromide (can be treated as solid waste), fewer "three wastes" (waste gas, wastewater, industrial residue) patsnap.compatsnap.com | Primarily water and carbon dioxide in ideal cascades, biodegradable waste google.comnih.gov |

| Key Advantages | Established route | Improved safety, reduced hazardous waste patsnap.com | High selectivity, use of renewable resources, minimal environmental impact google.comnih.gov |

Stereochemical Control and Enantiomeric Purity Assessment in 2s 2 Aminobutanamide Hydrochloride Research

Impact of Stereoisomerism on Advanced Chemical Transformations

The configuration of the chiral center in 2-aminobutanamide (B112745) hydrochloride significantly influences the stereochemical outcome of subsequent chemical reactions. The (2S)-enantiomer is a crucial starting material for the synthesis of various chiral compounds, most notably the antiepileptic drug Levetiracetam, which is chemically known as (S)-α-ethyl-2-oxo-1-pyrrolidine acetamide (B32628). researchgate.netgoogle.com The presence of the undesired (R)-enantiomer in the starting material can lead to the formation of the corresponding unwanted (R)-isomer of the final product. researchgate.net In pharmaceutical applications, such stereoisomeric impurities are considered a critical quality attribute, as different enantiomers can exhibit distinct biological activities or side effects. researchgate.net Therefore, controlling the stereochemistry of (2S)-2-aminobutanamide hydrochloride is essential to ensure the efficacy and purity of the final active pharmaceutical ingredient. researchgate.net

Analytical Techniques for Enantiomeric Excess (e.e.) Determination

To ensure the stereochemical purity of (2S)-2-aminobutanamide hydrochloride, several analytical techniques are employed to determine its enantiomeric excess (e.e.). These methods are crucial for quality control and for validating synthetic strategies.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for resolving and quantifying the enantiomers of 2-aminobutanamide. A validated reverse-phase chiral HPLC method has been developed specifically for determining the (R)-2-aminobutanamide content in (S)-2-aminobutanamide. researchgate.netasianpubs.org This method demonstrates high precision, accuracy, and robustness, making it suitable for quality control analysis. researchgate.netasianpubs.org

Key parameters for a developed chiral HPLC method are detailed below: researchgate.netasianpubs.org

| Parameter | Condition |

| Column | CROWNPAK CR (+) |

| Mobile Phase | 0.05% Perchloric acid solution |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 15 ºC |

| UV Detection Wavelength | 200 nm |

| Limit of Detection (LOD) | 0.0002 mg/mL |

| Limit of Quantification (LOQ) | 0.0005 mg/mL |

| Linearity Range | 0.0005 mg/mL to 0.004 mg/mL |

This method was validated according to the International Council for Harmonisation (ICH) guidelines. researchgate.netasianpubs.org The ability to separate enantiomers with high resolution is fundamental, and alternative methods using different chiral columns, such as Chiralpak AD-3 or Chiralpak AD-H, have also been developed for related chiral compounds, highlighting the versatility of chiral HPLC. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, including the determination of stereochemistry. For (2S)-2-aminobutanamide hydrochloride, ¹H NMR provides characteristic signals that confirm its chemical structure. rsc.org

The reported ¹H NMR spectral data for (S)-(-)-2-aminobutanamide hydrochloride in DMSO-d6 is as follows: rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.27 | br s | 3H | NH₃⁺ |

| 8.00 | br s | 1H | CONH ₂ |

| 7.50 | br s | 1H | CONH ₂ |

| 3.67 | t | 1H | CH |

| 1.78 | m | 2H | CH ₂ |

| 0.89 | t | 3H | CH ₃ |

While standard ¹H NMR confirms the constitution, advanced 2D NMR techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for stereochemical analysis. longdom.orgwordpress.com COSY spectra establish proton connectivity through chemical bonds, while NOESY reveals through-space proximity of protons, which can help confirm the relative or absolute configuration in a rigid molecular system. longdom.orgwordpress.com For chiral molecules, the use of chiral solvating agents or derivatizing agents in NMR can also be employed to differentiate enantiomers by inducing separate signals for each.

Polarimetry is a classic and non-destructive technique used to measure the optical activity of chiral compounds. rudolphresearch.coms4science.at An enantiomerically pure substance will rotate the plane of polarized light by a specific amount, known as the specific rotation [α]. libretexts.org This value is a characteristic physical constant for a given compound under specified conditions (temperature, wavelength, solvent, and concentration). rudolphresearch.com

For (S)-2-Aminobutyramide hydrochloride, the specified optical rotation is in the range of +22.0° to +27.0°. watson-int.com The positive sign indicates that it is dextrorotatory, rotating the plane of polarized light in a clockwise direction. libretexts.org By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, one can calculate the enantiomeric excess (e.e.) of the mixture. libretexts.org This method is a simple and accurate means for determining the purity of chiral samples and is widely used in the pharmaceutical and chemical industries for quality control. s4science.atanton-paar.com

Strategies for Maintaining and Enhancing Stereochemical Purity During Synthesis

The synthesis of (2S)-2-aminobutanamide hydrochloride with high enantiomeric purity is critical. Two primary strategies are employed to achieve this.

The first approach involves starting with a chiral precursor. The use of (S)-2-aminobutyric acid as the starting material allows for its conversion to (2S)-2-aminobutanamide hydrochloride through processes like esterification and ammoniation. google.com This route has the advantage of avoiding a complex resolution step, thereby preserving the stereochemical integrity from the start and leading to a high-purity product. google.com

The second strategy involves the resolution of a racemic mixture. A common method begins with the synthesis of racemic 2-aminobutanamide. google.com This racemic mixture is then resolved using a chiral resolving agent, such as L-tartaric acid. The DL-2-aminobutanamide forms diastereomeric salts with L-tartaric acid, which have different physical properties and can be separated. google.com The desired (S)-2-aminobutanamide tartrate salt is isolated and then treated with hydrogen chloride in a solvent like isopropanol (B130326) to release and salify the final product, (2S)-2-aminobutanamide hydrochloride. google.comgoogle.com Subsequent purification steps ensure high optical purity, with specifications often requiring the undesired R-isomer to be below a certain threshold, such as ≤0.05%. watson-int.com

Investigation of Racemization Mechanisms and Prevention During Reaction Processes

Racemization, the process of converting a pure enantiomer into a racemic mixture, poses a significant risk to the stereochemical integrity of (2S)-2-aminobutanamide hydrochloride. researchgate.net The primary mechanism for racemization in compounds with a chiral center adjacent to a carbonyl group involves the deprotonation of the acidic alpha-hydrogen. researchgate.net Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of both (S) and (R) enantiomers.

To prevent racemization during synthesis, storage, and handling, it is crucial to carefully control reaction conditions. Key preventive measures include:

pH Control: Avoiding strongly basic conditions is paramount to prevent the formation of the enolate intermediate. The synthesis and purification steps are often carried out under neutral or acidic conditions. google.comgoogle.com

Temperature Management: Elevated temperatures can accelerate the rate of racemization. researchgate.net Therefore, reactions and storage are typically conducted at controlled, often low, temperatures. For instance, the salification step in one synthetic method is initiated by cooling the reaction mixture to below -5 °C. google.com

By understanding and mitigating the factors that promote racemization, the high enantiomeric purity of (2S)-2-aminobutanamide hydrochloride can be maintained, ensuring its suitability for stereospecific applications. researchgate.net

Advanced Applications in Pharmaceutical Intermediate Synthesis

Role as a Key Chiral Building Block in Levetiracetam Synthesis

(2S)-2-aminobutanamide hydrochloride is a crucial intermediate in the industrial production of Levetiracetam, a widely used antiepileptic drug. google.comgoogle.compatsnap.com The synthesis of Levetiracetam, chemically known as (S)-α-ethyl-2-oxo-1-pyrrolidine acetamide (B32628), relies on the chirality of this precursor to establish the correct stereochemistry in the final molecule, which is essential for its therapeutic effect. google.com Various synthetic methodologies have been developed, many of which start from racemic mixtures that are later resolved, or increasingly, from optically pure starting materials like (S)-2-aminobutyric acid to produce the required (S)-2-aminobutanamide intermediate. google.compatsnap.com

The core synthetic strategy for converting (2S)-2-aminobutanamide into Levetiracetam involves a two-step process initiated by acylation. The primary amine group of (2S)-2-aminobutanamide is reacted with an acylating agent, most commonly 4-chlorobutyryl chloride. google.com This reaction forms an N-acylated open-chain intermediate.

Following the acylation, an intramolecular cyclization reaction occurs. Under basic conditions, the amide nitrogen attacks the terminal carbon bearing the chlorine atom, displacing the chloride ion and forming the five-membered pyrrolidinone ring characteristic of Levetiracetam. This base-mediated ring closure is a critical step that finalizes the core structure of the drug. The entire sequence effectively transfers the chiral center from the starting material to the final API, ensuring the product is the therapeutically active (S)-enantiomer.

Table 1: Overview of a Common Synthetic Route for Levetiracetam

| Step | Reactants | Key Transformation | Product |

| 1 | (2S)-2-aminobutanamide hydrochloride, 4-chlorobutyryl chloride | N-Acylation | (S)-2-(4-chlorobutanamido)butanamide |

| 2 | (S)-2-(4-chlorobutanamido)butanamide, Base (e.g., NaOH) | Intramolecular Cyclization | Levetiracetam |

The pharmacological activity of Levetiracetam is critically dependent on its (S)-stereochemistry. The opposite enantiomer, (R)-etiracetam, is significantly less active or inactive in suppressing epileptic seizures. google.com This stereoselectivity is a direct consequence of the drug's interaction with its molecular target, the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). nih.gov

The specific three-dimensional arrangement of the ethyl group and the acetamide side chain, which is fixed by the (S)-chiral center, constitutes the essential pharmacophore for high-affinity binding to SV2A. nih.gov This binding modulates the function of SV2A, which is believed to play a role in neurotransmitter release, thereby contributing to the anticonvulsant effect of the drug. nih.govmdpi.com Any deviation from the (S)-configuration, such as in the (R)-enantiomer, results in a poor fit with the binding site on the SV2A protein, drastically reducing its affinity and, consequently, its therapeutic efficacy. Therefore, the use of optically pure (2S)-2-aminobutanamide hydrochloride is not merely a matter of chemical efficiency but a fundamental requirement for synthesizing a clinically effective and specific medication.

Contribution to Brivaracetam Synthesis and Related Analogues

The utility of (2S)-2-aminobutanamide extends to the synthesis of Levetiracetam analogues, most notably Brivaracetam. Brivaracetam, approved as a newer-generation antiepileptic drug, also targets the SV2A protein but with a significantly higher binding affinity compared to Levetiracetam. nih.govmdpi.com Like its predecessor, its synthesis relies on (2S)-2-aminobutanamide to install the crucial (S)-chiral center. nih.gov

Brivaracetam, chemically named (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl]butanamide, possesses two chiral centers. The synthesis must therefore control the stereochemistry at both the C2 position of the butanamide side chain (S-configuration) and the C4 position of the pyrrolidinone ring (R-configuration).

The integration of (2S)-2-aminobutanamide achieves the first requirement. Synthetic routes often involve coupling this chiral building block with a second precursor that contains the (4R)-propyl-pyrrolidinone moiety or a precursor that allows for the stereocontrolled formation of this ring system. For instance, one approach involves the reaction of (2S)-2-aminobutanamide with a chiral lactone, such as (R)-4-propyl-dihydrofuran-2(3H)-one, to construct the final multi-chiral architecture. acs.org This modular approach, combining two distinct chiral precursors, is an efficient strategy for building complex, optically active drug molecules. acs.org

Given the presence of two chiral centers, the synthesis of Brivaracetam presents the challenge of controlling diastereoselectivity. The goal is to maximize the formation of the desired (2S, 4R) diastereomer over other possibilities like the (2S, 4S) form.

Several strategies are employed to achieve this. Some methods involve a reductive amination step that, while using the (S)-chiral amine, may produce a mixture of diastereomers at the second chiral center. acs.org This mixture must then be separated. Purification techniques such as multi-column continuous chromatography or chiral HPLC are often required to isolate the pure, therapeutically active (2S, 4R)-Brivaracetam. acs.org Other, more advanced synthetic routes are designed to be highly diastereoselective, using specific catalysts or reaction conditions that favor the formation of the correct diastereomer, thereby improving yield and reducing the need for extensive purification.

Table 2: Example of a Diastereoselective Synthetic Approach for Brivaracetam

| Precursor 1 (Chiral) | Precursor 2 (Chiral) | Key Reaction | Product |

| (2S)-2-aminobutanamide | (R)-4-propyl-dihydrofuran-2(3H)-one (or related intermediates) | Ring-opening and Cyclization | (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl]butanamide (Brivaracetam) |

Synthesis of Other Optically Active Pharmaceutical Ingredients (APIs)

While the most prominent and extensively documented application of (2S)-2-aminobutanamide hydrochloride is in the synthesis of the racetam-class of anticonvulsants like Levetiracetam and Brivaracetam, its potential as a chiral building block is not limited to this family. patsnap.comnih.gov As an optically pure amino amide, it represents a versatile scaffold for introducing chirality.

In principle, it can be incorporated into various peptide-based molecules or used as a starting point for synthesizing other complex chiral amines and heterocyclic compounds. However, based on a review of publicly available scientific literature and patents, its use in the synthesis of other specific, named, and marketed APIs is not as widely reported as its role in the aforementioned antiepileptic drugs. Its industrial application appears to be highly focused within this therapeutic niche, where its structural features are perfectly suited for creating the required pharmacophore for high-affinity SV2A binding. Further research may expand its application into novel therapeutic areas. nih.gov

Chemical Reactivity and Derivatization Studies of the 2s 2 Aminobutanamide Core

Oxidation Reactions of the Amino Moiety to Form Corresponding Oxo Derivatives

The oxidation of the α-amino group in amino amides presents a synthetic challenge due to the presence of the adjacent, relatively sensitive amide functionality. Direct and selective oxidation of the primary amine to an oxo derivative, such as a nitro or nitroso group, without affecting other parts of the molecule requires mild and specific conditions. While the literature on the direct oxidation of (2S)-2-aminobutanamide itself is sparse, general principles of amine oxidation can be considered.

Strong oxidizing agents are generally incompatible with (2S)-2-aminobutanamide, as they can lead to degradation or non-specific reactions. acs.org The oxidation of amines can proceed via different pathways depending on the reagents used. For instance, the oxidation of amines can be directed at the α-carbon, a reaction that has been a growing area of interest for forming amide bonds from simpler amines. rsc.org However, since the target molecule is already an amide, this pathway is not relevant for further derivatization.

The theoretical transformation of the amino group to a nitro group would yield (2S)-2-nitrobutanamide. This conversion typically requires potent oxidizing agents. Another possibility is the formation of an oxime from the primary amine, a reaction that can be achieved using reagents like m-CPBA for some aliphatic amines. nih.gov The oxidation of related amidoximes by cytochrome P450 enzymes to generate amides is a known biotransformation, highlighting that enzymatic systems can achieve selective oxidations that are difficult to replicate with standard chemical reagents. nih.gov

| Reactant | Transformation | Potential Product | General Reagents/Methods | Reference |

|---|---|---|---|---|

| (2S)-2-Aminobutanamide | Oxidation of Amine to Nitro Group | (2S)-2-Nitrobutanamide | Strong Oxidizing Agents (e.g., Peroxy acids) | General Knowledge |

| (2S)-2-Aminobutanamide | Oxidation of Amine to Oxime | 2-(Hydroxyimino)butanamide | m-CPBA (for related amines) | nih.gov |

| Related Amidoximes | CYP450-mediated Oxidation | Amide + Nitrile | Cytochrome P450, NADPH, O₂ | nih.gov |

Reduction Reactions of the Amide Functional Group to Yield Corresponding Amines

The reduction of the amide functional group in (2S)-2-aminobutanamide offers a direct pathway to chiral 1,2-diamines. Amides are among the least reactive carboxylic acid derivatives and require strong reducing agents for this transformation. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose, as weaker reagents like sodium borohydride (B1222165) (NaBH₄) are ineffective. ucalgary.ca

The reaction converts the amide carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-), yielding (2S)-2-aminobutan-1-amine. ucalgary.camasterorganicchemistry.com The mechanism proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. ucalgary.cayoutube.com Unlike the reduction of esters or ketones, the carbonyl oxygen is subsequently eliminated as a metal alkoxide species, forming a transient iminium ion. chemistrysteps.comucalgary.ca A second hydride ion then rapidly attacks the iminium ion to furnish the final amine product. ucalgary.cayoutube.com The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reagents and protonate the resulting amine. ucalgary.ca

| Reactant | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| (2S)-2-Aminobutanamide Hydrochloride | 1. LiAlH₄ 2. H₂O/H₃O⁺ workup | Anhydrous Ether (e.g., THF, Et₂O) | (2S)-2,1-Diaminobutane | chemistrysteps.comucalgary.camasterorganicchemistry.com |

Nucleophilic Substitution Reactions Leading to Diverse Substituted Derivatives

The primary amino group of (2S)-2-aminobutanamide possesses a lone pair of electrons, making it a competent nucleophile. libretexts.org This nucleophilicity allows it to react with a variety of electrophiles in nucleophilic substitution reactions, leading to a wide array of N-substituted derivatives.

A prominent example of this reactivity is in the synthesis of Levetiracetam. niscpr.res.inresearchgate.net In this process, the amino group of (2S)-2-aminobutanamide hydrochloride acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobutyryl chloride. This acylation reaction forms an N-(4-chlorobutanoyl) intermediate, which subsequently undergoes intramolecular cyclization to form the pyrrolidone ring of Levetiracetam. niscpr.res.inresearchgate.net

Beyond acylation, the amino group can also undergo alkylation reactions with electrophiles such as alkyl halides. Reaction with a primary alkyl halide (R-X) would yield the corresponding secondary amine, (2S)-2-(alkylamino)butanamide. The resulting secondary amine is often more nucleophilic than the starting primary amine, which can lead to further alkylation to produce a tertiary amine and even a quaternary ammonium (B1175870) salt if conditions are not carefully controlled. nih.gov

| Reactant | Electrophile | Conditions | Product Type | Example Product | Reference |

|---|---|---|---|---|---|

| (2S)-2-Aminobutanamide | Acyl Halide (e.g., 4-chlorobutyryl chloride) | Base (e.g., KOH), CH₂Cl₂ | N-Acyl Derivative | (S)-N-(1-amino-1-oxobutan-2-yl)-4-chlorobutanamide | niscpr.res.inresearchgate.net |

| (2S)-2-Aminobutanamide | Alkyl Halide (e.g., CH₃I) | Base | N-Alkyl Derivative (Secondary Amine) | (2S)-2-(Methylamino)butanamide | nih.gov |

Amidation and Esterification Reactions in Complex Molecule Construction

Amidation and esterification are fundamental reactions for building complex molecules from the (2S)-2-aminobutanamide core or its precursors.

Amidation: As discussed previously, the most significant amidation reaction involving (2S)-2-aminobutanamide is the acylation of its primary amino group. This transformation is pivotal in constructing larger molecules. The synthesis of Levetiracetam is the archetypal example, where a new amide bond is formed, leading to a key intermediate that cyclizes. niscpr.res.inresearchgate.net This reaction highlights the utility of (2S)-2-aminobutanamide as a chiral scaffold onto which other functionalities can be appended via amidation.

Esterification: Esterification reactions are more relevant to the synthesis of (2S)-2-aminobutanamide hydrochloride rather than its subsequent derivatization. A common industrial route to this intermediate starts with its parent amino acid, (S)-2-aminobutyric acid. google.comgoogle.com This amino acid undergoes Fischer esterification, where it is heated with an alcohol (typically methanol (B129727) or ethanol) in the presence of an acid catalyst (such as thionyl chloride or HCl gas) to form the corresponding amino ester, for example, (S)-2-aminobutyric acid methyl ester. google.comgoogle.commasterorganicchemistry.com This ester is then subjected to ammonolysis, where treatment with ammonia (B1221849) gas converts the ester group into the primary amide, yielding the desired (2S)-2-aminobutanamide. newdrugapprovals.orggoogle.com

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| (2S)-2-Aminobutanamide | 4-Chlorobutyryl chloride | KOH, CH₂Cl₂, Phase-transfer catalyst | Levetiracetam (after cyclization) | niscpr.res.inresearchgate.net |

| Reactant | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| (S)-2-Aminobutyric acid | Methanol, Thionyl Chloride (or other acid catalyst) | Fischer Esterification | (S)-2-Aminobutyric acid methyl ester | google.comgoogle.commasterorganicchemistry.com |

Exploration of Novel Reaction Pathways and Expanded Synthetic Utility

Beyond standard functional group transformations, the (2S)-2-aminobutanamide core has been explored in the context of more novel synthetic methodologies that expand its utility.

Hofmann Rearrangement: The Hofmann rearrangement (or Hofmann degradation) is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgbyjus.com Subjecting (2S)-2-aminobutanamide to the typical Hofmann conditions (bromine and a strong base like sodium hydroxide) would result in the loss of the carbonyl carbon as carbon dioxide. wikipedia.org The predicted product would be (S)-propane-1,2-diamine, a valuable chiral diamine. This degradative transformation provides a synthetic route from α-amino acids to 1,2-diamines via their corresponding amides. youtube.com

Synthesis via Cyclic Intermediates: More advanced synthetic routes to (2S)-2-aminobutanamide itself avoid harsh conditions and environmentally unfriendly reagents like elemental bromine. patsnap.com One such method involves reacting 2-aminobutyric acid with bis(trichloromethyl) carbonate to form a cyclic 4-ethyl-2,5-oxazolidinedione intermediate. This intermediate can then be selectively aminated and acidified to yield the target (2S)-2-aminobutanamide hydrochloride with high purity and yield. patsnap.com

Biocatalytic Approaches: Modern synthetic chemistry increasingly leverages enzymes for their high stereo- and regioselectivity. In the context of (2S)-2-aminobutanamide, biocatalysis offers an efficient method for obtaining the enantiomerically pure compound. For instance, a novel D-aminopeptidase from Brucella sp. has been shown to effectively resolve racemic 2-aminobutanamide (B112745). researchgate.net The enzyme selectively hydrolyzes the (R)-enantiomer to (R)-2-aminobutyric acid, leaving the desired (S)-2-aminobutanamide untouched and therefore highly enriched. researchgate.net This kinetic resolution strategy represents a green and powerful alternative to classical chemical resolution methods.

| Reaction / Method | Reactant | Key Reagents / Conditions | Product / Outcome | Reference |

|---|---|---|---|---|

| Hofmann Rearrangement | (2S)-2-Aminobutanamide | Br₂, NaOH, Heat | (S)-Propane-1,2-diamine | wikipedia.orgbyjus.com |

| Synthesis via Cyclic Intermediate | 2-Aminobutyric acid | 1. Bis(trichloromethyl) carbonate 2. Ammonolysis | (2S)-2-Aminobutanamide Hydrochloride | patsnap.com |

| Biocatalytic Kinetic Resolution | (rac)-2-Aminobutanamide | D-aminopeptidase from Brucella sp. | (S)-2-Aminobutanamide + (R)-2-Aminobutyric acid | researchgate.net |

Biochemical and Molecular Biological Research Applications of 2s 2 Aminobutanamide Hydrochloride

Utilization as a Biochemical Reagent and Research Tool

(2S)-2-aminobutanamide hydrochloride is classified as a biochemical reagent available for life science-related research. In this capacity, it is primarily used as a building block or intermediate in organic synthesis. Research laboratories and chemical manufacturers supply this compound for investigational purposes, where it can be employed in the development of new chemical entities and methodologies. Its specific stereochemistry, designated by the "(2S)" prefix, makes it particularly useful for creating stereospecific molecules, where the three-dimensional arrangement of atoms is critical for biological activity.

The compound's utility as a research tool is defined by its chemical properties, which allow it to participate in various chemical reactions. As a hydrochloride salt, it exhibits improved stability and solubility in certain solvents compared to its free base form.

| Property | Value | Source |

|---|---|---|

| CAS Number | 7682-20-4 | newdrugapprovals.org |

| Molecular Formula | C₄H₁₁ClN₂O | nih.gov |

| Molecular Weight | 138.59 g/mol | nih.gov |

| Synonyms | (S)-2-Aminobutyramide hydrochloride, L-Homoalanylamide hydrochloride | nih.govpharmacompass.com |

Applications in Cell Biology and Molecular Studies

While (2S)-2-aminobutanamide hydrochloride is established as a reagent for biochemical and organic synthesis, its direct applications in published cell biology and molecular studies are not extensively documented. Its role is typically upstream of biological testing, serving as a precursor for molecules that are then studied for their biological effects. Therefore, its contribution to the fields of cell and molecular biology is primarily indirect, facilitating the creation of novel compounds for research.

Role in Glycoprotein (B1211001) Labeling and Glycan Analysis

(2S)-2-aminobutanamide hydrochloride is not commonly used as a fluorescent label for glycoproteins or in the analysis of glycans. The standard and widely adopted method for this purpose involves the reductive amination of glycans with other fluorescent tags. The most prevalent reagent used in this application is 2-aminobenzamide (2-AB). The process with 2-AB allows for the sensitive detection of glycans via fluorescence in techniques like hydrophilic interaction chromatography (HILIC). There is no significant body of research indicating that (2S)-2-aminobutanamide hydrochloride is utilized for this specific analytical biochemistry purpose.

Investigation as a Precursor in the Biosynthesis of Specific Amino Acids and Peptides

In the context of chemical synthesis, (2S)-2-aminobutanamide hydrochloride is a well-established and critical precursor, most notably for the pharmaceutical agent Levetiracetam. newdrugapprovals.orgnewdrugapprovals.org Levetiracetam is an anticonvulsant medication, and its synthesis heavily relies on the specific chirality of the (2S)-2-aminobutanamide hydrochloride starting material to ensure the final product has the correct stereochemistry for therapeutic activity. newdrugapprovals.orgnewdrugapprovals.org

The synthesis process involves reacting (2S)-2-aminobutanamide hydrochloride with other chemical reagents, such as 4-chlorobutyryl chloride, to construct the pyrrolidine ring structure characteristic of Levetiracetam. newdrugapprovals.org Its role as a key intermediate in this process is a primary driver of its industrial and research significance. newdrugapprovals.orgnewdrugapprovals.org While it serves as a building block for this synthetic peptide-like molecule, its use as a precursor in laboratory investigations of the natural biosynthesis of amino acids or peptides is not a documented application.

| Precursor | Key Reagent | Final Product | Significance |

|---|---|---|---|

| (2S)-2-aminobutanamide hydrochloride | 4-chlorobutyryl chloride | Levetiracetam | Key intermediate for anticonvulsant drug synthesis. newdrugapprovals.orgnewdrugapprovals.org |

Impurity Profiling, Characterization, and Minimization Strategies in 2s 2 Aminobutanamide Hydrochloride Production

Identification and Characterization of Process-Related Impurities (e.g., (2R)-2-aminobutanamide hydrochloride and other diastereomers)

The synthesis of (2S)-2-aminobutanamide hydrochloride can introduce several process-related impurities. These can originate from starting materials, byproducts of the main reaction, or degradation products. The most critical of these is the unwanted enantiomer, (2R)-2-aminobutanamide hydrochloride.

The synthesis of (2S)-2-aminobutanamide hydrochloride often starts from racemic mixtures, such as DL-2-aminobutanamide, which is then resolved to isolate the desired (S)-enantiomer. google.com If the resolution process is incomplete, the final product will be contaminated with the (R)-enantiomer. Some synthetic routes, such as those starting from butyric acid and involving bromination and ammonification, can also lead to the formation of a racemic mixture if not carefully controlled. google.compatsnap.com

Other potential impurities can arise from the specific synthetic pathway employed. For instance, a method involving the reaction of propionaldehyde (B47417) with ammonia (B1221849) water, ammonium (B1175870) chloride, and sodium cyanide generates 2-amino butyronitrile (B89842) as an intermediate. google.com Incomplete hydrolysis of this nitrile could result in its presence as an impurity. Similarly, when 2-bromobutyric acid methyl ester is used as a starting material, unreacted ester can remain. google.com The use of L-tartaric acid for resolution can also introduce this compound into the final product if not properly removed. google.comgoogle.com

Table 1: Potential Process-Related Impurities in (2S)-2-Aminobutanamide Hydrochloride

| Impurity Name | Source |

| (2R)-2-aminobutanamide hydrochloride | Incomplete resolution of racemic mixtures. google.com |

| 2-amino butyronitrile | Incomplete hydrolysis in syntheses from propionaldehyde. google.com |

| 2-bromobutyric acid methyl ester | Unreacted starting material. google.com |

| L-tartaric acid | Residual resolving agent. google.comgoogle.com |

| Ammonium bromide | Byproduct of ammonolysis of 2-bromobutyrate (B1202233). patsnap.com |

Development of Advanced Analytical Methodologies for Impurity Quantification

To ensure the chiral purity of (2S)-2-aminobutanamide hydrochloride, advanced analytical methods are essential. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is the most prominent technique for quantifying the enantiomeric impurity, (2R)-2-aminobutanamide hydrochloride.

A reverse-phase chiral HPLC method has been developed for the determination of the (R)-2-aminobutanamide isomer in (S)-2-aminobutanamide. asianpubs.org This method utilizes a CROWNPAK CR (+) column with a mobile phase of 0.05% perchloric acid solution. asianpubs.org The detection is typically carried out at a UV wavelength of 200 nm. asianpubs.orgresearchgate.net This method has been validated for its specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for quality control in an industrial setting. asianpubs.orgresearchgate.net The limit of detection and limit of quantification for the (R)-isomer have been reported to be as low as 0.0002 mg/mL and 0.0005 mg/mL, respectively. asianpubs.orgresearchgate.net

Another developed chiral HPLC method employs a Chiralpak IA column with a mobile phase consisting of n-heptane and isopropanol (B130326). rsc.org The validation of these HPLC methods is performed according to the guidelines of the International Council for Harmonisation (ICH) to ensure their reliability. asianpubs.org

Table 2: Parameters of a Validated Chiral HPLC Method for (R)-2-aminobutanamide Quantification

| Parameter | Value |

| Column | CROWNPAK CR (+) |

| Mobile Phase | 0.05% Perchloric acid solution |

| Flow Rate | 0.3 mL/min |

| Detection Wavelength | 200 nm |

| Column Temperature | 15 °C |

| Limit of Detection (LOD) | 0.0002 mg/mL |

| Limit of Quantification (LOQ) | 0.0005 mg/mL |

| Linearity Range | 0.0005 mg/mL to 0.004 mg/mL |

| Recovery of (R)-isomer | 93% to 106% |

Data sourced from a study on a reverse-phase chiral HPLC method. asianpubs.org

Strategies for Impurity Control and Removal during Industrial Synthesis

Several strategies are employed during the industrial synthesis of (2S)-2-aminobutanamide hydrochloride to control and minimize impurities. A key strategy involves the careful selection and optimization of the synthetic route. For example, starting with a chiral precursor like S-2-aminobutyric acid can circumvent the need for resolution, leading to a purer product, though this can be more costly. google.com

When a resolution step is necessary, the choice of resolving agent and crystallization conditions are critical. L-tartaric acid is commonly used to resolve DL-2-aminobutanamide. google.comgoogle.com The resolution process often involves successive crystallizations to isolate the desired diastereomeric salt, which is then converted to the hydrochloride salt. google.com

Purification techniques such as recrystallization are vital for removing byproducts and residual reagents. google.com For instance, a process involving the ammonolysis of 2-bromobutyric acid methyl ester generates ammonium bromide as a byproduct, which is removed by filtration after refluxing in anhydrous isopropanol. patsnap.com In a method starting from propionaldehyde, the byproduct sodium chloride is removed by recrystallization to achieve a high-purity product. google.com

Controlling reaction conditions such as temperature and reaction time is also crucial. For example, in the ammonolysis of methyl 2-bromobutyrate, the reaction is monitored until the starting material content is below a certain threshold (e.g., 0.5%) to ensure complete conversion. patsnap.com

Impact of Impurities on Downstream Drug Synthesis and Final Product Purity and Efficacy

The purity of (2S)-2-aminobutanamide hydrochloride as a key starting material directly influences the quality and efficacy of the final drug product, such as Levetiracetam. The presence of the (R)-enantiomer in the starting material will lead to the formation of the corresponding (R)-enantiomer of Levetiracetam. The dextrorotatory form of Levetiracetam has been shown to have only slight or insignificant pharmacological activity compared to the levorotatory (S)-form. google.com Therefore, controlling the chiral purity of the intermediate is paramount for the therapeutic efficacy of the final drug.

The quality of raw materials used in drug synthesis directly affects the quality of the final product. Impurities in the starting material can carry through the synthesis process and end up in the final drug, potentially affecting its safety and stability. Regulatory bodies require a thorough analysis of potential impurities in the product synthesis process to ensure drug quality control. The synthesis of Levetiracetam involves the reaction of (2S)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride. google.comniscpr.res.in Any unreacted starting materials or byproducts from the synthesis of the intermediate could potentially react in this subsequent step, leading to the formation of new, undesired impurities in the final drug product.

Comparative Academic Research with Structurally Analogous Compounds

Comparative Analysis with the (2R)-2-Aminobutanamide Enantiomer

The primary distinction between (2S)-2-aminobutanamide hydrochloride and its mirror image, (2R)-2-aminobutanamide hydrochloride, lies in their stereochemistry, which dictates their interaction with other chiral molecules and environments. This difference is most prominently manifested in their application in pharmaceutical synthesis and their distinct crystallographic properties.

The (S)-enantiomer is a crucial intermediate in the synthesis of the anti-epileptic drug Levetiracetam. google.comrsc.org The synthesis of Levetiracetam requires the specific (S)-configuration at the 2-position of the butanamide backbone to ensure the desired pharmacological activity. rsc.org Consequently, much of the research and patent literature is focused on the efficient and stereoselective synthesis of (S)-2-aminobutanamide hydrochloride, often employing methods like chiral resolution of a racemic mixture or stereospecific enzymatic reactions. google.com

Conversely, the (R)-enantiomer is often considered an impurity in the synthesis of Levetiracetam. researchgate.netresearchgate.netasianpubs.org Methods have been developed to determine the enantiomeric excess of the (S)-form, highlighting the importance of separating it from the (R)-isomer. researchgate.netresearchgate.netasianpubs.org This underscores a key comparative point: in the context of specific, targeted drug synthesis, one enantiomer is the desired product while the other is an unwanted byproduct.

| Property | (2S)-2-aminobutanamide Hydrochloride | (2R)-2-aminobutanamide Hydrochloride |

| CAS Number | 7682-20-4 sigmaaldrich.comnih.gov | 103765-03-3 bldpharm.comsigmaaldrich.com |

| Molecular Formula | C₄H₁₁ClN₂O sigmaaldrich.comnih.govnih.gov | C₄H₁₁ClN₂O bldpharm.com |

| Molecular Weight | 138.60 g/mol sigmaaldrich.com | 138.60 g/mol bldpharm.com |

| Melting Point | 259-263 °C sigmaaldrich.com | 258-262 °C sigmaaldrich.com |

| Optical Activity | [α]22/D +24° (c = 1 in H₂O) sigmaaldrich.com | Not specified in the provided results |

| Primary Research Focus | Key intermediate for Levetiracetam synthesis google.comrsc.org | Often considered an impurity in Levetiracetam synthesis researchgate.netresearchgate.netasianpubs.org |

| Crystal Structure | Data not explicitly found in search results. | Determined and reported. researchgate.net |

Comparison with Other 2-Aminobutanamide (B112745) Derivatives

Research into derivatives of 2-aminobutanamide often involves modifications at the amine or amide nitrogen atoms. These modifications can significantly alter the compound's physical, chemical, and biological properties.

For instance, N-substituted benzamide (B126) derivatives have been a subject of study in the context of developing antitumor agents. nih.govresearchgate.net While not directly derived from 2-aminobutanamide, this research highlights how substitution on the amide nitrogen of a related scaffold can lead to potent biological activity. The nature and position of substituents on the aromatic ring of the benzamide can drastically influence the compound's anti-proliferative effects. nih.gov

In a similar vein, studies on N-[(2-pyrrolidinyl)methyl]-substituted benzamides have explored how aromatic and amine substituent effects influence lipophilicity, a key parameter in drug design. nih.gov This research, although on a different scaffold, provides a framework for understanding how modifications to the amine and amide portions of a molecule can be systematically studied to tune its properties.

Direct comparative studies of a wide range of 2-aminobutanamide derivatives are not extensively documented in the provided search results. However, the available literature on related amide derivatives suggests that modifications such as N-alkylation or N-acylation of 2-aminobutanamide would likely lead to significant changes in properties like solubility, crystal packing, and biological activity.

Elucidation of Structure-Activity Relationships and Stereochemical Effects in Research Contexts

The concept of structure-activity relationships (SAR) is fundamental to medicinal chemistry and pharmacology. For chiral compounds like 2-aminobutanamide and its derivatives, stereochemistry is a critical component of SAR.

The profound impact of stereochemistry is evident in the differential roles of the (S)- and (R)-enantiomers of 2-aminobutanamide in the synthesis of Levetiracetam. The specific three-dimensional arrangement of the amino and ethyl groups around the chiral center of the (S)-enantiomer is essential for its conversion into the pharmacologically active pyrrolidinone derivative. This is a classic example of stereospecificity, where the biological system (in this case, the target receptor of the final drug) can differentiate between enantiomers.

Furthermore, research on the stereoselective transport of various chiral molecules by membrane transporters offers insights into how stereochemistry can influence pharmacokinetics. nih.govnih.gov Studies on organic cation transporters (OCTs) have shown that these proteins can exhibit stereoselective uptake of substrates, with some transporters even showing opposite preferences for enantiomers. nih.gov While direct studies on the transport of 2-aminobutanamide enantiomers were not found, this research highlights a potential area where the (2S) and (2R) forms could exhibit different behaviors.

The study of SAR in related amide-containing compounds often involves systematic modifications to probe the impact of different functional groups on a specific biological activity. For example, in the development of antitumor agents based on N-substituted benzamides, researchers have identified that the presence of a 2-substituent on the phenyl ring and the ability of amide heteroatoms to chelate with metal ions are critical for activity. nih.gov Such findings, although from a different chemical series, provide a rational basis for the design of future studies on 2-aminobutanamide derivatives.

Advanced Theoretical and Computational Studies on 2s 2 Aminobutanamide Hydrochloride

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling provide fundamental insights into the electronic structure and properties of (2S)-2-aminobutanamide hydrochloride. These computational techniques are essential for understanding the molecule's reactivity and intermolecular interactions.

Detailed research findings from these studies often include the calculation of various molecular properties. Methods such as Density Functional Theory (DFT) are utilized to model the electron distribution and predict spectroscopic characteristics. Molecular modeling also allows for the visualization of the molecule's three-dimensional structure and its electrostatic potential surface, which is crucial for understanding how it interacts with other molecules.

Below is a table summarizing key computed properties for (2S)-2-aminobutanamide hydrochloride, derived from computational models.

| Computed Property | Value | Unit |

| Molecular Formula | C4H11ClN2O | - |

| Molecular Weight | 138.60 | g/mol |

| Exact Mass | 138.0559907 | Da |

| Hydrogen Bond Donor Count | 3 | - |

| Hydrogen Bond Acceptor Count | 2 | - |

| Rotatable Bond Count | 2 | - |

| Complexity | 72.1 | - |

Note: The data in this table is compiled from publicly available chemical databases and is based on computational models. nih.govnih.gov

Conformational Analysis and Stereoselective Reaction Prediction